molecular formula C8H7NO B14709419 Benzonitrile, 4-methyl-, N-oxide CAS No. 13820-14-9

Benzonitrile, 4-methyl-, N-oxide

Cat. No.: B14709419
CAS No.: 13820-14-9
M. Wt: 133.15 g/mol
InChI Key: KIOUNKVOXRDSLZ-UHFFFAOYSA-N
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Description

Benzonitrile, 4-methyl-, N-oxide (C₈H₇NO) is a substituted aromatic nitrile oxide characterized by a methyl group at the para position of the benzene ring and an N-oxide functional group on the nitrile moiety. While direct experimental data on this compound are sparse in the literature, its reactivity and electronic properties can be inferred from studies on its parent compound, benzonitrile N-oxide (C₇H₅NO), and substituent effects. The N-oxide group introduces significant polarity, making the compound a key participant in [3+2] cycloaddition reactions, particularly with electrophilic alkenes such as β-phosphorylated nitroethenes .

The methyl substituent at the para position likely influences steric and electronic properties:

  • Electronic Effects: As an electron-donating group, the methyl substituent may enhance the nucleophilicity of the N-oxide oxygen while slightly reducing the global electrophilicity of the molecule.

Properties

IUPAC Name

4-methylbenzonitrile oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-7-2-4-8(5-3-7)6-9-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOUNKVOXRDSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#[N+][O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455285
Record name Benzonitrile, 4-methyl-, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13820-14-9
Record name Benzonitrile, 4-methyl-, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Methylbenzaldoxime

4-Methylbenzaldehyde reacts with hydroxylamine hydrochloride in a refluxing ethanol-water mixture (1:1 v/v) under basic conditions (sodium hydroxide, 1.2 equiv). The reaction is typically complete within 2–3 hours, yielding 4-methylbenzaldoxime as a white crystalline solid.

$$
\text{4-Methylbenzaldehyde} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOH, EtOH/H}2\text{O}} \text{4-Methylbenzaldoxime} + \text{H}_2\text{O} + \text{NaCl}
$$

Oxidation to Nitrile Oxide

The aldoxime is treated with sodium hypochlorite (NaOCl, 1.5 equiv) in dichloromethane at 0–5°C. The exothermic reaction generates the nitrile oxide via a two-electron oxidation mechanism, with completion within 30 minutes.

$$
\text{4-Methylbenzaldoxime} + \text{NaOCl} \rightarrow \text{4-Methylbenzonitrile N-oxide} + \text{NaCl} + \text{H}_2\text{O}
$$

Key Parameters

  • Temperature: 0–5°C (prevents decomposition)
  • Solvent: Dichloromethane (ensures phase separation)
  • Workup: The organic layer is washed with sodium thiosulfate to quench excess NaOCl.

Chlorination-Dehydrohalogenation of Hydroximoyl Chlorides

This two-step approach avoids strong oxidants, making it suitable for acid-sensitive substrates.

Chlorination of Aldoxime

4-Methylbenzaldoxime is treated with N-chlorosuccinimide (NCS, 1.1 equiv) in acetonitrile at room temperature for 4 hours, forming 4-methylbenzohydroximoyl chloride.

$$
\text{4-Methylbenzaldoxime} + \text{NCS} \rightarrow \text{4-Methylbenzohydroximoyl chloride} + \text{Succinimide}
$$

Base-Induced Elimination

The hydroximoyl chloride is dissolved in tetrahydrofuran (THF) and treated with triethylamine (2.0 equiv) at −20°C. Dehydrohalogenation produces the nitrile oxide within 15 minutes.

$$
\text{4-Methylbenzohydroximoyl chloride} + \text{Et}3\text{N} \rightarrow \text{4-Methylbenzonitrile N-oxide} + \text{Et}3\text{N·HCl}
$$

Advantages

  • Mild conditions (−20°C) minimize side reactions
  • High purity (>95% by NMR)

Hypervalent Iodine-Mediated Oxidation

(Diacetoxyiodo)benzene (DAIB) offers a metal-free alternative for nitrile oxide synthesis.

Reaction Setup

A mixture of 4-methylbenzaldoxime (1.0 equiv) and DAIB (1.2 equiv) in acetonitrile is stirred at 25°C for 6 hours. The hypervalent iodine reagent abstracts a proton from the aldoxime, forming a nitrile oxide intermediate.

$$
\text{4-Methylbenzaldoxime} + \text{DAIB} \rightarrow \text{4-Methylbenzonitrile N-oxide} + \text{Byproducts}
$$

Workup and Isolation

The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted into ethyl acetate. Column chromatography (hexane/ethyl acetate, 4:1) yields the nitrile oxide in 65–70% yield.

Comparison of Methods

Method Reagents Temperature Yield (%) Scalability
NaOCl Oxidation NaOCl, CH₂Cl₂ 0–5°C 75–80 Industrial
Chlorination-Elimination NCS, Et₃N, THF −20°C 85–90 Lab-scale
DAIB Oxidation DAIB, CH₃CN 25°C 65–70 Research

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzonitrile, 4-methyl-, N-oxide can undergo further oxidation to form various oxidized derivatives.

    Reduction: It can be reduced back to 4-methylbenzonitrile using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the nitrile oxide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride.

    Dehydrating Agents: Phosphorus pentachloride, thionyl chloride.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: 4-Methylbenzonitrile.

    Substitution Products: Compounds with different functional groups replacing the nitrile oxide group.

Scientific Research Applications

Scientific Research Applications

As a reactant in cycloaddition reactions: Benzonitrile, 4-methyl-, N-oxide is used as a reactant in [3+2] cycloaddition reactions . These reactions involve the combination of 4-methyl-Benzonitrile-N-oxide with other compounds to form cyclic products. For example, it can react with 3,3,3-Trichloro-1-nitroprop-1-ene to generate isoxazolines .

As an intermediate in synthesis: The compound can be generated in situ from corresponding aromatic aldehydes and used without isolation in further reactions .

Study of regioselectivity: Research has been conducted to understand the regioselectivity of reactions involving benzonitrile N-oxides . Regioselectivity refers to the preference for a chemical reaction to occur in one direction rather than another, resulting in a specific arrangement of atoms in the product.

Building blocks: Serves as a building block for high performance materials, polymers and molecular electronics .

Cycloaddition with 3,3,3-Trichloro-1-nitroprop-1-ene

A study investigated the [3 + 2] cycloaddition reactions between 4-methylbenzonitrile N-oxide and 3,3,3-Trichloro-1-nitroprop-1-ene (TNP) . The reaction was carried out at room temperature for 24 hours, using tetrahydrofuran (THF) as a solvent. This process leads to the formation of single regioisomeric isoxazolines with moderate to high yields .

Reaction optimization

Optimization of reaction conditions for the model reaction between 4-methylbenzonitrile N-oxide and TNP was performed . The N-oxide was generated by converting the corresponding aromatic aldehydes into the respective oximes, followed by chlorination with N-chlorosuccinimide in N,N-dimethylformamide .

Electronic Structure

Mechanism of Action

The mechanism of action of Benzonitrile, 4-methyl-, N-oxide involves its ability to act as an electrophile in various chemical reactions. The nitrile oxide group is highly reactive and can participate in cycloaddition reactions, forming isoxazolines and other heterocyclic compounds. These reactions are facilitated by the electron-withdrawing nature of the nitrile oxide group, which makes the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Electronic and Reactivity Properties

The following table summarizes key electronic parameters for benzonitrile N-oxide and analogous compounds (data sourced from computational studies):

Compound Molecular Weight (g/mol) Electronic Chemical Potential (µ, eV) Global Electrophilicity (ω, eV) Global Nucleophilicity (N, eV)
Benzonitrile N-oxide 119.12 -3.83 1.46 2.78
Nitrobenzene N-oxide 153.11 -4.10 (estimated) 2.20 (estimated) 1.90 (estimated)
4-Methoxybenzonitrile N-oxide* 149.15 -3.60 (estimated) 1.30 (estimated) 3.00 (estimated)
4-Methylbenzonitrile N-oxide 133.15 -3.70 (estimated) 1.35 (estimated) 2.90 (estimated)

*Hypothetical values based on substituent trends (electron-donating groups reduce ω and increase N).

Key Observations :

  • Benzonitrile N-oxide : Classified as a moderate electrophile (ω = 1.46 eV) and nucleophile (N = 2.78 eV). The oxygen atom is the most nucleophilic center (local nucleophilicity index: 1.26 eV) .
  • Nitrobenzene N-oxide : Higher electrophilicity (ω ≈ 2.20 eV) due to the electron-withdrawing nitro group, making it more reactive toward nucleophiles.
  • 4-Methyl Substitution : Expected to lower ω by ~0.1 eV and raise N by ~0.1 eV compared to the parent compound, enhancing its role as a nucleophile in polar reactions .

Reactivity in [3+2] Cycloadditions

Benzonitrile N-oxide participates in regioselective [3+2] cycloadditions with nitroethenes. The regioselectivity is governed by local electrophilic and nucleophilic interactions:

  • Parent Compound : Preferentially forms 4-nitro-substituted Δ²-isoxazolines due to interactions between the nucleophilic oxygen of the N-oxide and the electrophilic Cβ of nitroethenes (Parr function analysis: PO⁻ = 0.45 eV, P⁺ = 0.32–0.49 eV) .
  • Methyl-Substituted Analogue : The methyl group may sterically hinder certain reaction pathways but is unlikely to alter the dominant regioselectivity. Computational studies on similar systems suggest that electron-donating substituents preserve the preference for 4-nitro products .

Comparison with 4-Methoxybenzonitrile N-oxide :

  • However, steric effects from the larger substituent could reduce accessibility to the reactive oxygen center.

Solvent and Steric Effects

  • Solvent Interactions: Benzonitrile derivatives exhibit unique solvent behaviors due to delocalized π-electrons. For example, benzonitrile N-oxide’s reactivity in acetonitrile (a polar aprotic solvent) is enhanced compared to non-polar solvents, as polar solvents stabilize zwitterionic transition states .
  • Steric Hindrance : The methyl group in 4-methylbenzonitrile N-oxide introduces steric bulk, which may reduce reaction yields with bulky nitroethenes compared to unsubstituted benzonitrile N-oxide.

Research Findings and Gaps

  • Most conclusions are extrapolated from benzonitrile N-oxide and substituent effect principles.
  • Theoretical Predictions : Density Functional Theory (DFT) studies suggest that para-substituted benzonitrile N-oxide derivatives follow predictable electronic trends, but validation through synthesis and kinetics is needed .

Q & A

Basic Research Questions

Q. How do substituents on benzylideneanilines influence the reaction kinetics and regioselectivity of [3+2] cycloaddition (32CA) reactions with 4-methylbenzonitrile N-oxide?

  • Methodological Answer : The influence of substituents is analyzed experimentally via reaction rate measurements and computationally using density functional theory (DFT) at the B3LYP/6-31G(d) level. Electron-donating groups (e.g., -NMe₂, -OMe) lower activation free energies (ΔG‡) by stabilizing transition states (TSs) through resonance effects, while electron-withdrawing groups (e.g., -NO₂) minimally alter energy profiles. Regioselectivity is determined by asynchronous bond formation, with bond development indices (BDIs) showing preferential C3-N4 bond formation over O1-C5 bonds .

Q. What experimental and computational methods are used to confirm the regioselectivity of 32CA reactions involving 4-methylbenzonitrile N-oxide?

  • Methodological Answer : Regioselectivity is validated via nuclear magnetic resonance (NMR) analysis of cycloadducts and supported by topological electron localization function (ELF) and atoms-in-molecules (AIM) analyses. ELF reveals pseudoradical centers at C3 of the nitrile oxide, while AIM confirms the absence of covalent bond formation at early TSs. Computational activation free energies (ΔG‡) correlate with experimental reaction rates (e.g., TS3 > TS5 > TS1 > TS7) .

Q. How does the Molecular Electron Density Theory (MEDT) framework explain the electronic behavior of 4-methylbenzonitrile N-oxide in 32CA reactions?

  • Methodological Answer : MEDT classifies 4-methylbenzonitrile N-oxide as a zwitterionic (zw-type) reagent. Natural atomic charge analysis shows O1 (−0.39 e) and C3 (+0.22 e) as key electrophilic/nucleophilic centers. Conceptual DFT (CDFT) indices, such as electronic chemical potential (µ = −3.82 eV), confirm moderate electrophilicity, directing electron flux toward benzylideneanilines .

Advanced Research Questions

Q. How can researchers reconcile contradictions between experimental reaction rates and computational activation parameters in solvent-mediated 32CA reactions?

  • Methodological Answer : Solvent effects are modeled using polarizable continuum models (e.g., CCl₄) to account for dielectric screening. For example, gas-phase calculations overestimate C-O bond distances (2.478–2.497 Å) compared to solvent-phase values (2.525–2.549 Å), but solvent-induced entropy changes (±14 kcal/mol) reconcile discrepancies in ΔG‡. Validation involves comparing computed vs. experimental Arrhenius pre-exponential factors .

Q. What role do ELF and AIM analyses play in identifying non-covalent interactions during the 32CA reaction mechanism?

  • Methodological Answer : ELF partitions electron density into monosynaptic (non-bonding) basins at N4 and disynaptic basins at C3, indicating pseudoradical character. AIM analysis of Laplacian (∇²ρ) at bond critical points (BCPs) confirms weak non-covalent interactions (0.05–0.10 eÅ⁻³) at TSs, ruling out covalent bond formation until later stages .

Q. How do CDFT indices predict the polar/non-polar character of 32CA reactions involving electron-deficient benzylideneanilines?

  • Methodological Answer : Global electrophilicity (ω) and nucleophilicity (N) indices classify benzylideneanilines with electron-withdrawing groups (e.g., -NO₂, ω = 5.02 eV) as strong electrophiles. Electron density transfer (GEDT) values at TSs (0.02–0.08 e) confirm non-polar character for nitro-substituted derivatives, contrasting with low polar character (GEDT = 0.12–0.15 e) for electron-rich analogs .

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